molecular formula C15H17NO3 B1428960 Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate CAS No. 1384431-50-8

Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate

Cat. No.: B1428960
CAS No.: 1384431-50-8
M. Wt: 259.3 g/mol
InChI Key: KVCRWKZGUXWJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate is an organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol . This compound features a naphthalene ring substituted with an amino group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate typically involves the reaction of 4-aminonaphthalene-1-ol with methyl 4-bromobutanoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-aminonaphthalene-1-ol attacks the carbon atom bonded to the bromine in methyl 4-bromobutanoate, resulting in the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 4-(4-aminonaphthalen-1-yl)oxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-18-15(17)7-4-10-19-14-9-8-13(16)11-5-2-3-6-12(11)14/h2-3,5-6,8-9H,4,7,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCRWKZGUXWJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182734
Record name Butanoic acid, 4-[(4-amino-1-naphthalenyl)oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-50-8
Record name Butanoic acid, 4-[(4-amino-1-naphthalenyl)oxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384431-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-[(4-amino-1-naphthalenyl)oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.